(5-Bromo-2-chloro-4-methylphenyl)methanol
Description
(5-Bromo-2-chloro-4-methylphenyl)methanol is a halogenated benzyl alcohol derivative with the molecular formula C₈H₈BrClO. It features a bromine atom at the 5-position, chlorine at the 2-position, and a methyl group at the 4-position of the phenyl ring, with a hydroxymethyl (-CH₂OH) functional group. This compound is of interest in pharmaceutical and agrochemical synthesis due to its halogen-rich structure, which may enhance bioavailability and reactivity in cross-coupling reactions.
Properties
IUPAC Name |
(5-bromo-2-chloro-4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHULFZLMYWYBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090982-63-9 | |
| Record name | (5-bromo-2-chloro-4-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-4-methylphenyl)methanol typically involves the bromination and chlorination of 4-methylphenylmethanol. The process can be summarized as follows:
These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often involving multiple steps and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler phenylmethanol derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-chloro-4-methylbenzaldehyde or 5-bromo-2-chloro-4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-chloro-4-methylphenyl)methanol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-4-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(5-Bromo-2-chloro-4-methoxy-phenyl)methanol
- Structure : Differs by a methoxy (-OCH₃) group instead of methyl (-CH₃) at the 4-position (CAS: 1033723-31-7) .
- Methoxy derivatives often exhibit higher polarity, influencing solubility in polar solvents like methanol .
Diarylmethanol Derivatives
- Example: (2-Bromo-5-methoxyphenyl)(4-methylphenyl)methanol (from ). Features a biphenyl structure with bromo and methoxy groups. The bulkier diaryl structure may reduce solubility compared to monosubstituted analogs but enhances steric hindrance in reactions .
Hydroxyacetophenone Derivatives
- Example: 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone (MW: 249.49, m.p. 73–74°C) . Replaces the hydroxymethyl group with a chloroacetyl (-COCH₂Cl) chain. The ketone group increases hydrogen-bonding capacity, leading to higher melting points compared to benzyl alcohols .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
*Inferred from structural analogs: Likely soluble in methanol or DMF due to halogen and hydroxyl groups .
Key Observations :
- Melting Points: Hydroxyacetophenones (e.g., 73–74°C ) generally have higher melting points than benzyl alcohols due to stronger intermolecular hydrogen bonding.
- Solubility : Methoxy and hydroxyl groups enhance solubility in polar solvents, while methyl groups may reduce it slightly .
Crystallographic and Analytical Data
- Crystallinity : Bromine and chlorine atoms contribute to high electron density, aiding in X-ray crystallography (e.g., reports R factor = 0.032 for a bromo-chloro Schiff base) .
- Analysis Methods : SHELX programs () are widely used for refining such halogenated structures, suggesting compatibility with crystallographic studies .
Environmental and Industrial Relevance
- Preservation Methods: Halogenated aromatics like this compound may exhibit stability in methanol-preserved samples, as seen in ’s study on VOC recovery .
Biological Activity
(5-Bromo-2-chloro-4-methylphenyl)methanol, with the molecular formula C8H8BrClO and a molecular weight of 235.51 g/mol, is an organic compound that has garnered attention in various scientific fields, particularly in chemistry and biology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through bromination and chlorination processes on 4-methylphenylmethanol. The synthetic routes typically involve controlled reactions to ensure selective substitution on the phenyl ring. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its functional versatility in biological systems.
This compound acts primarily as a ligand that can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target molecules involved. The compound's halogen substituents (bromine and chlorine) may influence its binding affinity and selectivity towards biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, studies have shown that compounds with similar structures demonstrate significant inhibition of bacterial growth, suggesting potential use in developing new antimicrobial agents .
Anticancer Potential
Recent investigations have explored the compound's potential in cancer therapy. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The specific pathways involved are still under investigation, but the compound's ability to modulate cellular signaling pathways is a promising area for further research .
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This data suggests that the compound could serve as a lead for developing novel antibacterial agents .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell growth significantly. The IC50 values were calculated to quantify its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
These results indicate that the compound has substantial potential as an anticancer agent, warranting further exploration in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
